1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine
Description
Properties
CAS No. |
146849-92-5 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8H,5,13H2,1-4H3 |
InChI Key |
WGTASENVNYJZBK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1OC)CC(C)N)OC |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Synonyms |
1-(4-Ethoxy-3,5-diMethoxyphenyl)propan-2-aMine |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursors
A prominent method involves the condensation of 3-(4-ethoxy-3,5-dimethoxyphenyl)-1,2-epoxypropane with ammonia or primary amines. This approach mirrors the synthesis of β-adrenergic blockers like Bevantolol, where epoxide intermediates react with amines under controlled conditions. For 1-(4-ethoxy-3,5-dimethoxyphenyl)propan-2-amine, the epoxide precursor is synthesized via epoxidation of the corresponding allyl ether derivative.
The reaction proceeds through nucleophilic attack of the amine on the electrophilic epoxide carbon, followed by ring opening and subsequent proton transfer. Steric and electronic effects of the 4-ethoxy-3,5-dimethoxy substituents influence reaction kinetics, necessitating precise temperature control.
Optimized Reaction Conditions
Key parameters from analogous syntheses include:
Table 1: Epoxide-Amine Condensation Outcomes
| Parameter | Value/Description | Yield (%) | Source |
|---|---|---|---|
| Temperature Range | 5–10°C (initial), 25°C (final) | 78–79 | |
| Solvent System | Hexane-isopropyl alcohol | – | |
| Crystallization Aid | Product seeding | +15% |
This method achieves yields up to 79% under optimized conditions, with purity exceeding 99% after recrystallization.
Reductive Amination of Aldehyde Precursors
Substrate Preparation and Catalysis
Reductive amination offers a scalable alternative, utilizing 4-ethoxy-3,5-dimethoxybenzaldehyde and methylamine. A Brønsted acid-catalyzed protocol, adapted from tertiary amine synthesis, employs DMF as both solvent and formaldehyde equivalent. The reaction mechanism involves:
Catalyst Screening and Efficiency
Comparative studies of acid catalysts reveal trifluoromethanesulfonic acid (CF3SO3H) as optimal, achieving 82% yield for analogous tertiary amines. For primary amines like the target compound, modified conditions may require adjusted catalyst loading or alternative reductants.
Table 2: Reductive Amination Optimization Data
Cyclization of Amide Intermediates
Yield and Purity Considerations
This route achieves >99.5% chemical purity in benzazepine synthesis, suggesting robustness for structurally related amines. Adaptations may require modifying the amine precursor to avoid over-cyclization.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Epoxide-Amine Route : High yields (78–79%) but requires cryogenic conditions and specialized crystallization techniques.
-
Reductive Amination : Scalable with commercial catalysts, though primary amine yields may lag tertiary analogues.
-
Cyclization Method : Exceptional purity but involves hazardous acid handling and multi-step protocols.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Produces quinones.
Reduction: Produces the corresponding amine.
Substitution: Produces various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Investigated for its effects on serotonin receptors and potential neuroprotective properties.
Medicine: Explored for its psychoactive effects and potential therapeutic uses in treating certain psychiatric disorders.
Industry: Limited industrial applications due to its controlled status, but it can be used in research and forensic applications .
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxyamphetamine involves its interaction with serotonin receptors, particularly the 5HT2A receptor. This interaction leads to the activation of serotonin pathways, resulting in altered perception, mood, and cognition. The compound also exhibits agonist activity on dopamine receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
Key Observations :
- Backbone Differences : 3C-P has a propan-2-amine backbone (amphetamine-like), whereas Escaline (a structural analog) has an ethylamine backbone (phenethylamine-like). Amphetamine derivatives generally exhibit longer durations and higher potency due to increased lipophilicity and resistance to metabolic degradation .
- Substituent Effects : The 4-ethoxy group in 3C-P is bulkier than halogen substituents (e.g., Cl, Br, I) in DOC, DOB, and DOI. Ethoxy groups may enhance receptor binding through hydrophobic interactions but reduce potency compared to electron-withdrawing halogens .
Pharmacological and Behavioral Effects
Receptor Affinity and Potency
- DOI (4-Iodo): High affinity for 5-HT2A receptors (Ki ≈ 1.2 nM), with potent hallucinogenic effects in humans at doses as low as 1.5–3 mg .
- DOC (4-Chloro) : Moderate potency, active at 1.5–5 mg, with prolonged effects (12–30 hours) due to its halogen substitution .
- 3C-P (4-Ethoxy): Limited quantitative data, but ethoxy substitutions in analogs like 25E-NBOH show reduced efficacy compared to halogenated counterparts .
Behavioral Studies
- DOI : Induces head-twitch responses in rodents (a serotoninergic activity marker) at 0.1–1 mg/kg .
- Escaline : Produces milder psychedelic effects compared to mescaline, likely due to steric hindrance from the ethoxy group .
Legal Status
- 3C-P: Not explicitly listed in major international drug control schedules, but its structural similarity to regulated compounds (e.g., DOC, DOI) may lead to analog-based legal restrictions .
- DOC/DOI/DOB : Controlled under Schedule I in the U.S. and similarly regulated in Europe and Asia .
Biological Activity
1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine is a synthetic compound that belongs to the class of phenethylamines. Its structure, characterized by an ethoxy and two methoxy groups on a phenyl ring, suggests potential biological activities primarily through interactions with neurotransmitter systems. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The presence of the ethoxy and methoxy substituents is crucial for its biological activity.
Research indicates that this compound may act as a serotonin receptor agonist , particularly at the 5-hydroxytryptamine (5-HT) receptor subtypes. This interaction can lead to various neuropharmacological effects, including mood modulation and altered perception. The compound may also influence dopamine and norepinephrine pathways, suggesting a multifaceted role in neurotransmitter regulation.
Neurotransmitter Interaction
This compound has been shown to engage with serotonin receptors, which are implicated in mood regulation and cognitive functions. The activation of these receptors can lead to effects similar to those observed with other psychoactive substances. Specifically, the compound may enhance serotonin release and inhibit its reuptake, contributing to elevated mood and altered states of consciousness.
Case Studies
Several studies have explored the pharmacological effects of similar compounds within the phenethylamine class:
- Psychoactive Properties : A study examining related compounds found that modifications in the chemical structure significantly influenced their agonistic activity at serotonin receptors. For instance, compounds with different methoxy substitutions exhibited varying degrees of hallucinogenic effects.
- Therapeutic Potential : Research has suggested that compounds similar to this compound could serve as candidates for therapeutic agents targeting mood disorders due to their ability to modulate serotonergic systems .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of selected compounds related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine | C12H16N2O3I | Iodo substitution; potent serotonin agonist | Hallucinogenic properties |
| 1-(3,4-Dimethoxyphenyl)propan-2-amine | C12H17NO3 | Two methoxy groups; studied for psychoactive effects | Moderate serotonin receptor interaction |
| This compound | C12H19NO3 | Ethoxy substitution; potential for distinct activity | Agonistic activity at serotonin receptors |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine, and how can intermediates be characterized?
- Methodological Answer :
- Step 1 : React 4-ethoxy-3,5-dimethoxyphenol with epichlorohydrin under basic conditions (e.g., NaOH) to form the epoxide intermediate.
- Step 2 : Open the epoxide with ammonia or methylamine in a polar solvent (e.g., ethanol) to yield the propan-2-amine backbone.
- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of the epoxide ring-opening (e.g., via coupling constants and integration ratios). FTIR can verify the presence of amine (-NH₂) and ether (-O-) functional groups .
- Example : Similar protocols were validated for 1-(3,5-dimethylphenoxy)propan-2-amine hydrochloride, where regiochemistry was confirmed via NOESY experiments .
Q. How can researchers distinguish this compound from structurally similar phenethylamine derivatives?
- Methodological Answer :
- Analytical Techniques :
- LC-MS/MS : Compare retention times and fragmentation patterns with reference standards (e.g., DOI, DOC, or DOB derivatives) .
- ATR-FTIR : Identify unique vibrational modes from the ethoxy group (e.g., C-O-C stretch at ~1,100 cm⁻¹) and methoxy groups (symmetrical bending at ~2,850 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction can resolve spatial arrangements of substituents, distinguishing ethoxy from propoxy or methyl groups .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In Vitro Screening :
- Receptor Binding Assays : Test affinity for serotonin receptors (5-HT₂A/2C) using radioligands like [³H]Ketanserin, given structural similarities to hallucinogenic amphetamines (e.g., DOI) .
- Cytochrome P450 Inhibition : Assess metabolic stability using human liver microsomes .
- In Vivo Models : Acute toxicity studies in rodents (e.g., LD₅₀ determination) prior to behavioral assays .
Advanced Research Questions
Q. How do substituent variations (ethoxy vs. methoxy/propoxy) on the phenyl ring influence receptor binding kinetics?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of 4-ethoxy-3,5-dimethoxy derivatives with DOI (4-iodo) or DOC (4-chloro) in 5-HT₂A homology models .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity via alchemical transformations (e.g., ethoxy → methoxy) .
- Experimental Validation : Synthesize analogs (e.g., 4-propoxy-3,5-dimethoxy) and measure EC₅₀ values in calcium flux assays .
Q. What metabolic pathways dominate in vivo, and how can stable isotopes aid in metabolite identification?
- Methodological Answer :
- Isotope Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic fate via HRMS (high-resolution mass spectrometry) .
- Phase I Metabolism : Incubate with liver microsomes and NADPH to identify oxidative pathways (e.g., O-demethylation at 3/5 positions).
- Phase II Metabolism : Screen for glucuronidation/sulfation using UDPGA/PAPS cofactors .
- Case Study : DOI undergoes hepatic O-demethylation to 1-(4-iodo-2-hydroxy-5-methoxyphenyl)propan-2-amine, detectable via LC-MS/MS .
Q. How can conflicting data on enantiomeric activity be resolved?
- Methodological Answer :
- Chiral Separation : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate (R)- and (S)-enantiomers .
- Functional Assays : Compare enantiomer activity in 5-HT₂A-mediated β-arrestin recruitment assays.
- Structural Analysis : Correlate circular dichroism (CD) spectra with computational predictions of absolute configuration .
Key Research Gaps
- SAR Studies : Systematic evaluation of ethoxy chain length (e.g., ethoxy vs. propoxy) on off-target receptor interactions.
- In Vivo Pharmacokinetics : Bioavailability and blood-brain barrier penetration in non-rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
